![molecular formula C21H27N3O4S B2538943 N-(2,3-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251705-19-7](/img/structure/B2538943.png)
N-(2,3-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
The compound "N-(2,3-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide" is a complex organic molecule that appears to be related to a family of acetamide derivatives. These compounds are of interest due to their potential biological activities and their structural characteristics, which may include various substituents on the phenyl and pyridine rings, as well as modifications to the acetamide moiety.
Synthesis Analysis
The synthesis of related acetamide derivatives has been described in the literature. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted derivatives . Although the specific synthesis of "N-(2,3-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide" is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with various substituents influencing the overall conformation. For example, in the case of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, the N-H bond is syn to the methyl substituent and anti to the carbonyl group, which can form intermolecular hydrogen bonds . Similarly, the structure of N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide shows that the molecule is composed of two approximately planar parts, with an intramolecular hydrogen bond contributing to the planarity . These structural insights could be relevant when analyzing the molecular structure of "N-(2,3-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide".
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can vary depending on the substituents present. Oxidation reactions of 2-(pyridin-2-yl)-N,N-diphenylacetamides have been shown to produce multiple products, with the outcome influenced by the choice of oxidant and reaction conditions . This suggests that "N-(2,3-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide" could also undergo various chemical reactions, potentially leading to a range of products that could be characterized by spectroscopic methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. For example, the conformational behavior of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide is determined by the internal rotation of the thietanyl group, as shown by computer modeling and spectroscopic analysis . This indicates that the physical and chemical properties of "N-(2,3-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide" could also be influenced by the specific substituents and their interactions, which would be an important consideration in the analysis of this compound.
Scientific Research Applications
Metabolic Pathways and Metabolites
The metabolites of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1), a compound structurally related to the chemical , were isolated and identified from human urine. The study found extensive metabolization, including hydroxylation and sulphate conjugation processes, which could be relevant for understanding the metabolic pathways of similar compounds (Fujimaki et al., 1990).
Cognitive Enhancement
Another study explored the effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats, suggesting potential applications in enhancing cognitive functions (Sakurai et al., 1989).
Biological Activity of Derivatives
N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated against various enzymes, showing promising activity. This indicates the potential of similar compounds for therapeutic applications (Khalid et al., 2014).
Antibacterial, Antifungal, and Anthelmintic Screening
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) were synthesized and exhibited significant biological activities, suggesting the compound's potential in antibacterial, antifungal, and anthelmintic applications (Khan et al., 2019).
Pesticidal Potential
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, structurally similar to the compound , have been characterized as potential pesticides. This highlights the compound's potential use in agricultural applications (Olszewska et al., 2011).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-15-9-12-24(13-10-15)29(27,28)19-8-5-11-23(21(19)26)14-20(25)22-18-7-4-6-16(2)17(18)3/h4-8,11,15H,9-10,12-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCSUJZQHFBSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide |
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